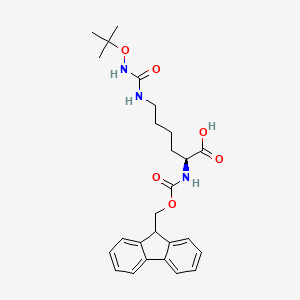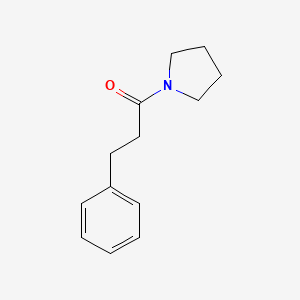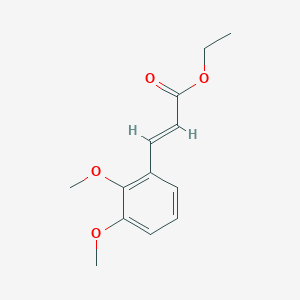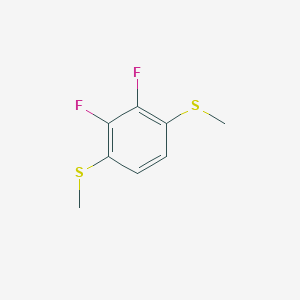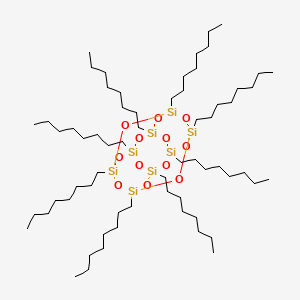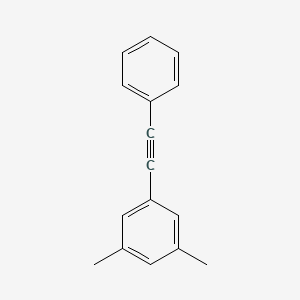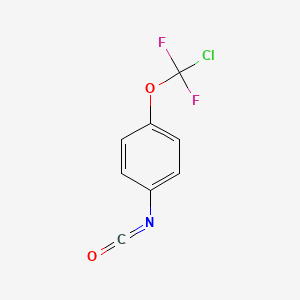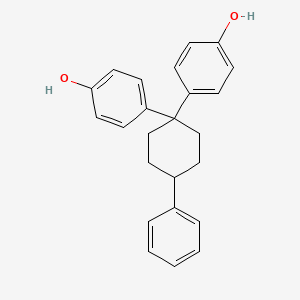
4,4'-(4-Phenylcyclohexylidene)bisphenol
Overview
Description
4,4'-(4-Phenylcyclohexylidene)bisphenol, also known as 4,4'-Bis(4-hydroxyphenyl)cyclohexane (BPCH) or 4,4'-Isopropylidenediphenol (IPDP), is an important industrial chemical that has been used in a variety of applications. BPCH is a white, crystalline solid with a melting point of 206 °C and a molecular weight of 262.3 g/mol. It is a highly hydrophobic compound, insoluble in water, and is mainly used as a monomer in the production of polymers, paints, coatings, and adhesives. In addition, BPCH has also been used as an antioxidant in food packaging and as a plasticizer for PVC.
Scientific Research Applications
DNA Adsorption and Extraction
Bisphenol Z has been utilized in the synthesis of poly(4,4′-cyclohexylidene bisphenol oxalate)/silica nanocomposites which show promising results in DNA adsorption studies . These nanocomposites have been tested for their DNA extraction capabilities, with variations in the monomer/silica ratio affecting the size, morphology, and efficiency of DNA extraction. The high surface area of these composites contributes to their effectiveness in solid-phase DNA extraction, making them valuable in genetic engineering and molecular biology research.
Nanocomposite Synthesis
The compound serves as a monomer in the formation of nanocomposites with fumed silica. These nanocomposites are characterized by techniques such as SEM, FTIR spectroscopy, DSC, TGA, XRD, and BET analysis . The resulting materials have potential applications in nanotechnology, including the development of new materials with enhanced mechanical, thermal, and chemical properties.
Polymer Surface Modification
Poly(4,4′-cyclohexylidene bisphenol oxalate) has been studied following surface modification and composite formation with microcrystalline cellulose and magnetic iron oxide nanoparticles . This modification enhances the material’s properties, making it suitable for advanced applications in materials science, such as in the creation of smart materials with responsive surfaces.
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-phenylcyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c25-22-10-6-20(7-11-22)24(21-8-12-23(26)13-9-21)16-14-19(15-17-24)18-4-2-1-3-5-18/h1-13,19,25-26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWXYNBBKULSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(4-Phenylcyclohexylidene)bisphenol | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
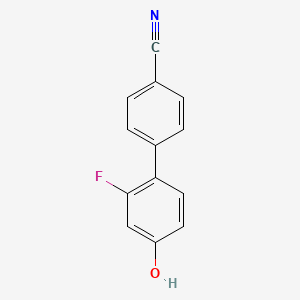
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
